molecular formula C20H25N5O2 B5537889 (1S*,5R*)-6-benzyl-3-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-6-benzyl-3-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5537889
M. Wt: 367.4 g/mol
InChI Key: MMXUKDNOCURWJK-ZWKOTPCHSA-N
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Description

Synthesis Analysis

The synthesis of related bicyclic and tricyclic compounds often involves multi-step processes, including cyclization reactions, functional group transformations, and stereochemical considerations. For example, compounds with the diazabicyclo[3.3.1]nonanone skeleton have been prepared through sequences involving key steps like Dieckmann cyclization, ring expansion, and rearrangement reactions to form tricyclic heterocycles (Kracht et al., 2009), (Tanaka et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds in the diazabicyclo[3.3.1]nonanone family features a complex bicyclic or tricyclic framework, with single-crystal X-ray diffraction data revealing significant details about their stereochemistry and conformation. These structures often exhibit chair or boat conformations, with variations in substituent positions influencing overall molecular geometry (Weber et al., 2001).

Chemical Reactions and Properties

Compounds with similar structures engage in a variety of chemical reactions, including cycloaddition, rearrangement, and condensation reactions. For instance, the [3+2]-cycloaddition reaction followed by ring-expansion rearrangement is used to synthesize tricyclic heterocycles with diazepine and triazole rings, indicating a versatile reactivity profile that allows for the construction of complex molecular architectures (Beilstein Journal of Organic Chemistry, 2018).

Scientific Research Applications

Synthesis and Receptor Ligands

The compound falls within a class of bicyclic σ receptor ligands explored for their cytotoxic activity against human tumor cell lines. In a study, stereoisomeric alcohols and methyl ethers derived from similar bicyclic structures showed high σ1 receptor affinity and exhibited significant cell growth inhibition in lung cancer cell lines, suggesting a potential for cancer therapy research (Geiger et al., 2007).

Conformational Studies

Conformational analysis of diazabicyclanones and diazabicyclanols, including compounds with similar bicyclic structures, has been conducted to understand their structural and conformational behavior. These studies, which utilize spectroscopic techniques and X-ray diffraction, help in understanding the physicochemical properties that may influence their biological activity (Gálvez et al., 1985).

Polymerization Catalysts

Certain diazabicyclo compounds act as effective organocatalysts for the ring-opening polymerization (ROP) of cyclic esters, such as lactide and caprolactone, which are crucial for synthesizing biodegradable plastics. These catalysts are of interest for developing environmentally friendly polymer materials (Lohmeijer et al., 2006).

Development of Antitumor Agents

The structural framework similar to the specified compound has been utilized in the development of novel antitumor agents. For example, imidazotetrazines synthesized through reactions involving related structures have shown broad-spectrum antitumor activity, highlighting the potential of these compounds in drug development (Stevens et al., 1984).

Synthesis of Nitrogen-Containing Compounds

Diazabicyclo compounds are also intermediates in the synthesis of complex nitrogen-containing molecules, which are of interest for their potential biological activities. The transformation of these structures into novel heterocyclic compounds can lead to the discovery of new drugs and materials (Minasyan et al., 1994).

Mechanism of Action

The compound exhibits potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Some of the hybrids in the series have been shown to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .

Future Directions

The results from the study indicate that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

(1S,5R)-6-benzyl-3-[4-(1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c26-19(7-4-10-24-15-21-14-22-24)23-12-17-8-9-18(13-23)25(20(17)27)11-16-5-2-1-3-6-16/h1-3,5-6,14-15,17-18H,4,7-13H2/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXUKDNOCURWJK-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1C(=O)N2CC3=CC=CC=C3)C(=O)CCCN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3=CC=CC=C3)C(=O)CCCN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S*,5R*)-6-benzyl-3-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

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